3,5-二甲基苯甲酰肼

描述

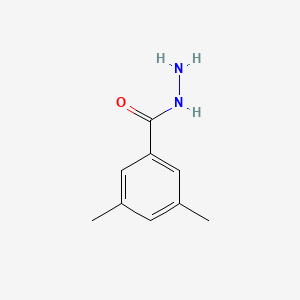

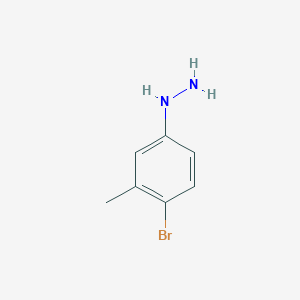

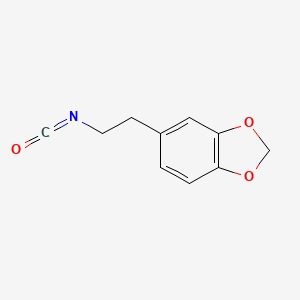

3,5-Dimethylbenzohydrazide is a chemical compound that is derived from benzohydrazide with two methyl groups attached to the benzene ring at the 3rd and 5th positions. Although the provided papers do not directly discuss 3,5-Dimethylbenzohydrazide, they provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be used to infer some aspects of 3,5-Dimethylbenzohydrazide.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how 3,5-Dimethylbenzohydrazide might be synthesized. For instance, 3,5-Dimethylbenzamide, a closely related compound, was prepared through the oxidation of mesitylene, followed by chloridization and reaction with ammonia . This suggests that a similar approach could potentially be used for synthesizing 3,5-Dimethylbenzohydrazide, with the appropriate hydrazide reagent.

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzoic acid, a compound structurally similar to 3,5-Dimethylbenzohydrazide, was determined using X-ray crystallography . The study found that the carbon skeleton of the benzene ring has C2v symmetry and provided detailed bond distances and angles. These findings can be extrapolated to predict the molecular geometry of 3,5-Dimethylbenzohydrazide, considering the similarities in the aromatic ring structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,5-Dimethylbenzohydrazide. However, the synthesis of diheterocyclic compounds from related hydrazides and the preparation of other benzohydrazide derivatives suggest that 3,5-Dimethylbenzohydrazide could undergo similar reactions to form various heterocyclic compounds. The reactivity would likely be influenced by the presence of the methyl groups and the hydrazide functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylbenzohydrazide can be inferred from related compounds. For example, the melting point of 3,5-Dimethylbenzamide was reported, which provides a reference point for the melting range of similar compounds . Spectroscopic techniques such as IR and NMR used to characterize related compounds would also be applicable to 3,5-Dimethylbenzohydrazide for determining its physical and chemical properties.

科学研究应用

- Specific Scientific Field: Pesticide Science

- Summary of the Application: 3,5-Dimethylbenzohydrazide is used in the synthesis of insecticides . The N’-benzoyl group of N-tert-butyl-N’-benzoyl-3,5-dimethylbenzohydrazide was converted to a series of benzoheterocyclecarbonyl groups to investigate the potential usefulness of superimposing a hydrazine insecticide on 20-hydroxyecdysone .

- Results or Outcomes: The analogues with benzodioxole, benzodioxane, benzodioxapine, indole, benzoxazole, benzoxazine or benzothiazole instead of the phenyl group showed high insecticidal activities, superior to that of the original compound and equal to that of the commercial insecticide tebufenozide .

安全和危害

The compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which provide guidance on washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a poison center or doctor if feeling unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .

属性

IUPAC Name |

3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXXNYJSWNHITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397447 | |

| Record name | 3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylbenzohydrazide | |

CAS RN |

27389-49-7 | |

| Record name | 3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)